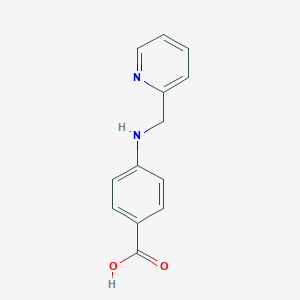

4-((2-Pyridinylmethyl)amino)benzoic acid

Vue d'ensemble

Description

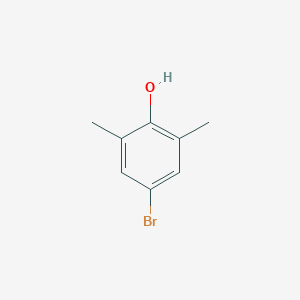

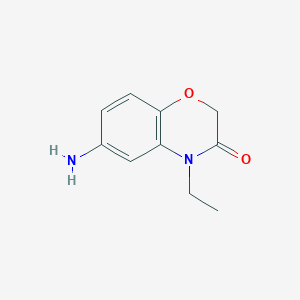

“4-((2-Pyridinylmethyl)amino)benzoic acid” is an organic compound . It is a derivative of benzoic acid, which is a compound containing a benzene ring substituted with a carboxyl group .

Molecular Structure Analysis

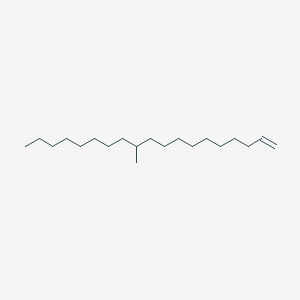

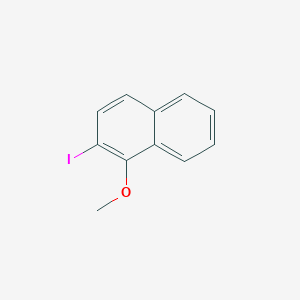

The molecular structure of “4-((2-Pyridinylmethyl)amino)benzoic acid” consists of a benzene ring substituted with a carboxyl group and a pyridine ring attached through a methylene bridge . The InChI code for this compound is1S/C14H14N2O2.ClH/c17-14(18)12-6-4-11(5-7-12)9-15-10-13-3-1-2-8-16-13;/h1-8,15H,9-10H2,(H,17,18);1H . Chemical Reactions Analysis

The specific chemical reactions involving “4-((2-Pyridinylmethyl)amino)benzoic acid” are not detailed in the available resources .Physical And Chemical Properties Analysis

The compound “4-((2-Pyridinylmethyl)amino)benzoic acid” is a solid at room temperature . Its molecular weight is 278.74 . The compound is likely to have similar physical and chemical properties to its parent compounds, benzoic acid and pyridine .Applications De Recherche Scientifique

Solar Cell Applications : A study by Zhang and Wang (2018) discussed the potential use of a similar molecule, 4-[(4-pyridinylmethylene)amino]-benzoic acid, in solar cells. This compound is functional with two anchoring groups for attachment onto TiO2 and perovskite surfaces, improving the coupling between these surfaces in perovskite solar cells. The molecule's structure and photochemistry, including its adsorption properties and electronic structures, were investigated, suggesting its application in solar cell technology (Lei Zhang & Qiao-Yi Wang, 2018).

Antimicrobial Agents : Research by Komurcu et al. (1995) evaluated derivatives of p-aminobenzoic acid hydrazide for their antimicrobial activity. These derivatives were synthesized and their structures elucidated, and one of the derivatives was further studied for its hepatic microsomal metabolism, indicating its potential as an antimicrobial agent (S. Komurcu et al., 1995).

Material Science and Coordination Chemistry : A study by Lemmerer and Bourne (2012) focused on a co-crystal involving a benzoic acid derivative. This compound forms chains and extended ribbons through hydrogen bonding, demonstrating its application in material science and coordination chemistry (A. Lemmerer & S. A. Bourne, 2012).

Polymer Science : In a study by Acar and Tulun (2001), a complex formed by poly(4-vinyl pyridine) (P4VP) and 4-amino benzoic acid was investigated. The interaction of this complex with Cu2+ ions was explored, revealing insights into polymer science and complex formation (N. Acar & T. Tulun, 2001).

Luminescence and Stimuli-Responsive Materials : Srivastava et al. (2017) synthesized compounds connected to benzoic acid and studied their luminescent properties. These compounds showed enhanced emission and multi-stimuli responsiveness, suggesting applications in material science, particularly in luminescent materials (A. Srivastava et al., 2017).

Corrosion Inhibition : A study by El Hajjaji et al. (2018) explored the use of benzoic acid derivatives as corrosion inhibitors for mild steel. The efficiency of these inhibitors was evaluated, providing insights into their potential applications in protecting metals from corrosion (F. El Hajjaji et al., 2018).

Biological Activity : Radi et al. (2019) synthesized new Schiff base compounds derived from 4-amino benzoic acid and studied their biological activity. These compounds showed potential in combating bacteria, indicating their applications in medicinal chemistry and pharmaceuticals (M. Radi et al., 2019).

Metal-Organic Frameworks and Gas Separation : Ma et al. (2020) synthesized a new amino-decorated porous metal-organic framework. This framework showed efficient selectivity for hydrocarbon/CH4 separation and high iodine adsorption, demonstrating its potential in gas separation and adsorption technologies (Ruidan Ma et al., 2020).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(pyridin-2-ylmethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12/h1-8,15H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYZAXNHGFVBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208339 | |

| Record name | 4-((2-Pyridinylmethyl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-Pyridinylmethyl)amino)benzoic acid | |

CAS RN |

5966-18-7 | |

| Record name | 4-((2-Pyridinylmethyl)amino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005966187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((2-Pyridinylmethyl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone](/img/structure/B182354.png)

![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)